N-(4-ethoxyphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide
Description
N-(4-ethoxyphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide is a complex organic compound that features a unique structure combining an ethoxyphenyl group and an octahydrocyclopenta[c]pyrrol moiety
Properties
Molecular Formula |
C17H24N2O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H24N2O2/c1-2-21-16-8-6-15(7-9-16)18-17(20)12-19-10-13-4-3-5-14(13)11-19/h6-9,13-14H,2-5,10-12H2,1H3,(H,18,20) |
InChI Key |
CRJJJVUOMWWASU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CC3CCCC3C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide typically involves multiple steps. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify the functional groups present in the compound.
Substitution: N-substitution reactions can be carried out using alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate is commonly used for oxidative deprotection reactions.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are used for reduction reactions.
Substitution: Alkyl halides and sulfonyl chlorides are used in the presence of ionic liquids for N-substitution reactions.
Major Products Formed
The major products formed from these reactions include dearylated compounds, reduced derivatives, and various N-substituted pyrroles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, its derivatives have been shown to inhibit cell growth and induce apoptosis in cancer cells by interfering with DNA synthesis and cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Phenacetin (N-(4-ethoxyphenyl)acetamide): A pain-relieving and fever-reducing drug that was widely used before being withdrawn due to safety concerns.
N-(4-ethoxyphenyl) azetidin-2-ones: Compounds synthesized through ketene-imine cycloadditions, used in the development of β-lactam antibiotics.
Uniqueness
N-(4-ethoxyphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide is unique due to its combination of an ethoxyphenyl group and an octahydrocyclopenta[c]pyrrol moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities not seen in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
